2-Cyclopropyl-N-(2-methylpentan-3-yl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide
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Overview
Description
2-Cyclopropyl-N-(2-methylpentan-3-yl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a pyrrolo[2,3-b]pyrazine core, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-N-(2-methylpentan-3-yl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolo[2,3-b]pyrazine core, introduction of the cyclopropyl group, and the attachment of the carboxamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-N-(2-methylpentan-3-yl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Cyclopropyl-N-(2-methylpentan-3-yl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-N-(2-methylpentan-3-yl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopropyl-N-(2-methylpentan-3-yl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide
- This compound
Uniqueness
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties
This detailed article provides an overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H22N4O |
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Molecular Weight |
286.37 g/mol |
IUPAC Name |
2-cyclopropyl-N-(2-methylpentan-3-yl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide |
InChI |
InChI=1S/C16H22N4O/c1-4-12(9(2)3)20-16(21)11-7-17-15-14(11)19-13(8-18-15)10-5-6-10/h7-10,12H,4-6H2,1-3H3,(H,17,18)(H,20,21) |
InChI Key |
DDUYQLQWFCUVPL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)C)NC(=O)C1=CNC2=NC=C(N=C12)C3CC3 |
Origin of Product |
United States |
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